N-(cyanomethyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide
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Overview
Description
N-(cyanomethyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide is a complex organic compound that features a trifluoromethyl group, an oxazole ring, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a nitrile with an α-haloketone in the presence of a base can yield the oxazole ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, which often involve reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate.
Attachment of the Cyano Group: The cyano group can be introduced through cyanoacetylation reactions, where cyanoacetic acid derivatives react with amines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by radical intermediates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Radical initiators like azobisisobutyronitrile (AIBN) are often employed in substitution reactions involving the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-(cyanomethyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide has diverse applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant that also contains a trifluoromethyl group.
Celecoxib: A painkiller with a similar trifluoromethyl group.
Efavirenz: An anti-HIV agent with a trifluoromethyl group.
Uniqueness
N-(cyanomethyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide is unique due to its combination of an oxazole ring, a cyano group, and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(cyanomethyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O2/c1-8-11(12(21)19-6-5-18)20-13(22-8)9-3-2-4-10(7-9)14(15,16)17/h2-4,7H,6H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXAAFKMPXNGHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)C(F)(F)F)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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